molecular formula C9H13N3O3 B3416421 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde CAS No. 817172-31-9

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde

Cat. No.: B3416421
CAS No.: 817172-31-9
M. Wt: 211.22 g/mol
InChI Key: JRNHTVSDVAZTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde is an organic compound characterized by a pyrazole ring substituted with a tert-butyl group, a methyl group, a nitro group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.

    Formylation: The formylation of the pyrazole ring can be carried out using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, such as the formation of imines or hydrazones with primary amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂/Pd-C, Fe/HCl, SnCl₂

    Substitution: Primary amines, hydrazines, Grignard reagents

Major Products

    Oxidation: 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

    Reduction: 3-(tert-Butyl)-1-methyl-4-amino-1H-pyrazole-5-carbaldehyde

    Substitution: Corresponding imines or hydrazones

Scientific Research Applications

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be employed in the design of probes for studying biological processes at the molecular level.

    Catalysis: The compound may act as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 3-(tert-Butyl)-1-methyl-4-amino-1H-pyrazole-5-carbaldehyde
  • 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole

Uniqueness

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the pyrazole ring, which allows for diverse chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.

Properties

IUPAC Name

5-tert-butyl-2-methyl-4-nitropyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)8-7(12(14)15)6(5-13)11(4)10-8/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHTVSDVAZTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162889
Record name 3-(1,1-Dimethylethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817172-31-9
Record name 3-(1,1-Dimethylethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817172-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 817172-31-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.